

physical and chemical properties of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

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Compound of Interest

Compound Name: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

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An In-depth Technical Guide to 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core structure in numerous biologically active compounds and natural products. The introduction of a fluorine atom at the 5-position is anticipated to modulate the compound's physicochemical properties, metabolic stability, and biological activity, making it a person of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline**, detailed synthetic protocols, and a discussion of its potential biological significance based on the activities of the broader THIQ class. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for related compounds to provide a comparative context for researchers.

Physical and Chemical Properties

Direct experimental data for the physical properties of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** are not extensively reported in publicly available literature. However, properties can be estimated based on the parent compound and other fluorinated isomers.

Table 1: General and Predicted Physical Properties

Property	5-Fluoro-1,2,3,4-tetrahydroisoquinoline	1,2,3,4-Tetrahydroisoquinoline (Parent Compound)	Notes
Molecular Formula	C ₉ H ₁₀ FN	C ₉ H ₁₁ N	-
Molecular Weight	151.18 g/mol	133.19 g/mol	-
CAS Number	799274-07-0 (HCl salt)	91-21-4 (free base)	The hydrochloride salt is commonly used to improve solubility and stability.
Predicted XlogP	1.4	1.6	A measure of lipophilicity.
Predicted pKa	Not Available	~9.36 (basic)	The basicity of the secondary amine is a key feature of the THIQ scaffold.

Table 2: Experimental Physical Properties of Related Compounds for Comparison

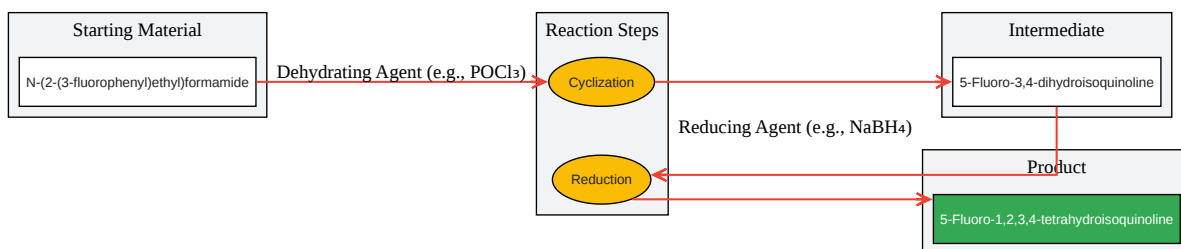
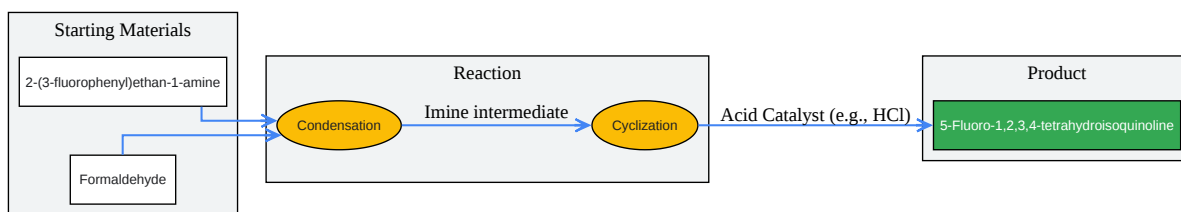
Compound	Melting Point (°C)	Boiling Point (°C)	Solubility
1,2,3,4-Tetrahydroisoquinoline [1][2][3]	-30[1][2][3]	232-233[1][2][3]	Soluble in water (20 g/L at 20°C)[2][3]
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride[4]	209-213	Not Available	Enhanced solubility due to salt form[4].
7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride[5]	175-180	Not Available	Enhanced solubility due to salt form[5].

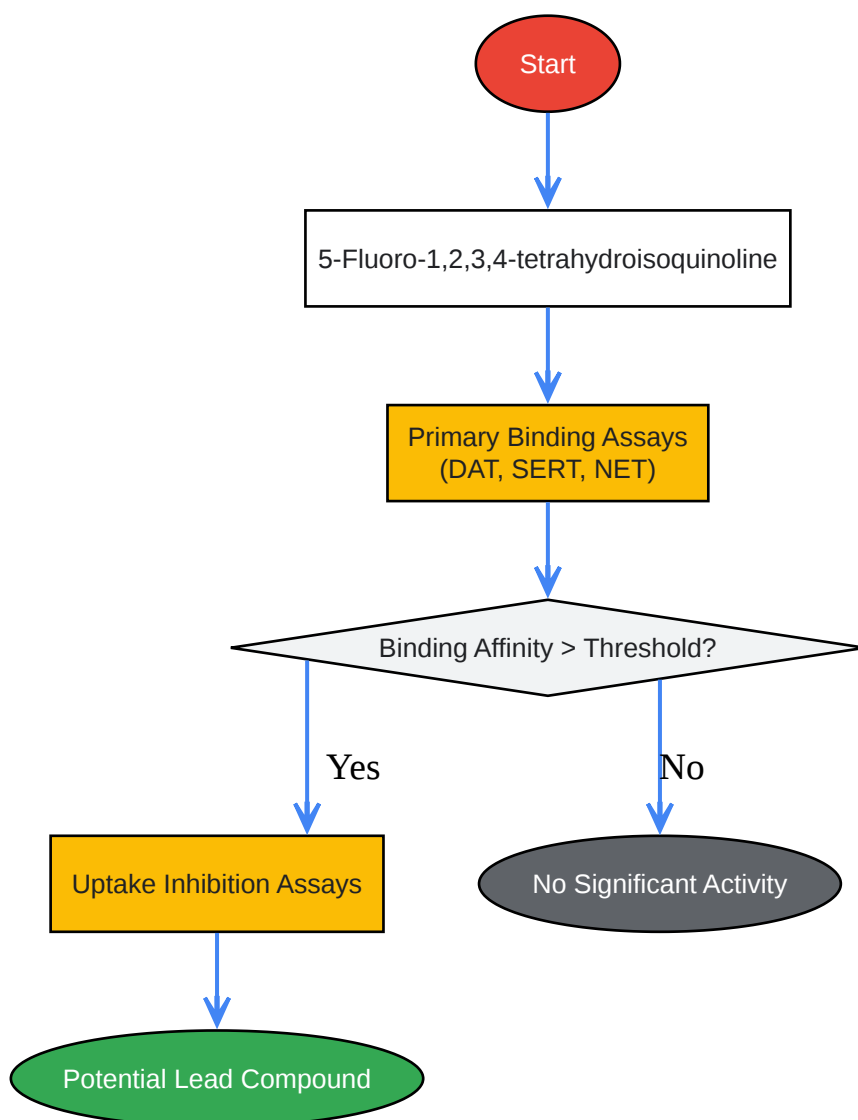
Synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

The synthesis of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** can be approached through established methods for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions. These methods are adaptable to substituted phenethylamines.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6][7][8][9] For the synthesis of the target compound, 2-(3-fluorophenyl)ethan-1-amine would be the key starting material.





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